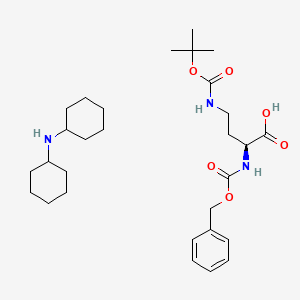

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

Overview

Description

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protective groups These groups are often used in organic synthesis to protect amine functionalities during various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps:

Protection of Amino Groups: The initial step involves the protection of the amino groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride. These reactions are usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Coupling Reaction: The protected amino acids are then coupled using dicyclohexylcarbodiimide (DCC) as a coupling agent. This step often requires the use of a solvent like dichloromethane and is carried out at low temperatures to prevent side reactions.

Purification: The final product is purified using techniques such as column chromatography to remove any unreacted starting materials and by-products.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:

Batch Reactors: Using batch reactors to carry out the protection and coupling reactions.

Automated Systems: Employing automated systems for the addition of reagents and control of reaction conditions.

Purification: Utilizing large-scale chromatography or crystallization techniques for purification.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate can undergo various chemical reactions, including:

Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl or tert-butoxycarbonyl groups are replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the protective groups.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

Hydrolysis: Free amine and the corresponding acids from the protective groups.

Substitution: New compounds with different functional groups replacing the protective groups.

Scientific Research Applications

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:

Peptide Synthesis: Used as an intermediate in the synthesis of peptides, where the protective groups prevent unwanted side reactions.

Medicinal Chemistry: Employed in the development of new drugs, particularly those involving peptide-based therapeutics.

Biological Studies: Utilized in studies involving enzyme-substrate interactions and protein folding.

Mechanism of Action

The mechanism of action of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate primarily involves its role as a protected intermediate. The protective groups prevent the amine functionalities from reacting during various synthetic steps. Upon removal of these groups, the free amine can participate in further reactions, such as forming peptide bonds.

Comparison with Similar Compounds

Similar Compounds

N-Benzyloxycarbonyl-L-lysine: Another compound with a benzyloxycarbonyl protective group.

N-tert-Butoxycarbonyl-L-alanine: Features a tert-butoxycarbonyl protective group.

Uniqueness

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups, which provide dual protection. This dual protection is particularly useful in complex synthetic routes where multiple reactive sites need to be protected simultaneously.

Biological Activity

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₁₈H₃₁N₂O₆

- Molecular Weight : 366.41 g/mol

- CAS Number : 49853427

The structure features a dicyclohexylamine moiety, which is known for its ability to interact with various biological targets.

- Antiviral Properties : Research indicates that compounds with similar structures exhibit antiviral activities by inhibiting viral replication and entry into host cells. This may be mediated through interference with viral enzymes or host cell receptors .

- Anti-inflammatory Effects : Dicyclohexylamine derivatives have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK .

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic or in formulations for treating infections .

Case Studies

- Inhibition of Viral Replication : A study published in Chemical Society Reviews highlighted the synthesis of antiviral agents using biocatalytic methods, which included intermediates similar to dicyclohexylamine derivatives. These compounds were shown to inhibit the replication of several viruses, including HIV and influenza .

- Corrosion Inhibition : Although primarily focused on material science, a patent noted that dicyclohexylammonium salts derived from dicyclohexylamine effectively inhibit corrosion in metals, which may indirectly relate to its biological stability and interaction with cellular membranes .

- Toxicological Studies : Toxicity studies on related compounds have indicated that while dicyclohexylamine itself can exhibit cytotoxicity at high concentrations, its derivatives may possess a favorable safety profile when used appropriately in therapeutic contexts .

Biological Activity Summary Table

Toxicity Profile Table

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMIEBREXUYHGN-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678756 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3350-13-8 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.